molecular formula C21H29N3O4 B1416426 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione CAS No. 304449-54-5

5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Cat. No. B1416426
CAS RN: 304449-54-5
M. Wt: 387.5 g/mol
InChI Key: ISHFEKGONXIUQU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activities of compounds related to 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione have been extensively studied. For instance, the synthesis of 1,3,4-Oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant antimicrobial and anti-proliferative activities. The piperazinomethyl derivatives, in particular, displayed broad-spectrum antibacterial activities, with some compounds showing potent activity against Gram-positive bacteria. Additionally, these compounds were evaluated for anti-proliferative activity against various cancer cell lines, with certain derivatives showing optimum activity (Al-Wahaibi et al., 2021).

Synthetic Methods and Derivatives

The chemical versatility of cyclohexane-1,3-dione derivatives, such as the 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione, allows for the synthesis of a plethora of significant compounds, including 4H-chromenones, 2H-xanthenones, and various heterocycles. These derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. The active methylene moiety and di-carbonyl groups in these derivatives contribute to their chemical reactivity and biological activity (Sharma et al., 2021).

Chemical Reactions and Transformations

Studies have shown various reactions and transformations involving cyclohexane-1,3-dione derivatives. For instance, the reactions of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary and secondary alkylamines have yielded a variety of products, demonstrating the reactivity and potential for diversification of these compounds in synthetic chemistry (Jeon & Kim, 2000).

Enaminone and Ketamine Tautomers

Research into the stability of enaminone and ketamine tautomers related to 5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione has provided insights into their chemical behavior. Gibbs free energy calculations based on Density Functional Theory (DFT) have identified the most and least stable tautomeric forms of these systems, contributing to the understanding of their reactivity and stability in various environments (Dobosz et al., 2020).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-27-20-4-3-15(13-21(20)28-2)16-11-18(25)17(19(26)12-16)14-23-7-10-24-8-5-22-6-9-24/h3-4,13-14,16,22,25H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHFEKGONXIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCNCC3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 2
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 3
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 5
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione

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